molecular formula C16H20N4O2S3 B6586441 4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 1219901-74-2

4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Numéro de catalogue: B6586441
Numéro CAS: 1219901-74-2
Poids moléculaire: 396.6 g/mol
Clé InChI: VEZFSXOYEZSOIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thiophene-2-carboxamide core linked via a sulfanylacetamide bridge to a 1,3,4-thiadiazol-2-yl moiety, with a 4-methylpiperidin-1-yl group attached to the acetamide chain. The thiophene and thiadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the 4-methylpiperidin group may enhance lipophilicity and bioavailability .

Propriétés

IUPAC Name

4-methyl-N-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S3/c1-10-3-5-20(6-4-10)13(21)9-24-16-19-18-15(25-16)17-14(22)12-7-11(2)8-23-12/h7-8,10H,3-6,9H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZFSXOYEZSOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-methyl-N-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene and thiadiazole, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and comparative studies with other compounds.

Chemical Structure

The compound's structure includes a thiophene ring and a thiadiazole moiety, which are known for their biological activity. The presence of the piperidine group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound .

The compound has been shown to interact with tubulin, similar to known anticancer agents such as Combretastatin A-4 (CA-4). It disrupts microtubule dynamics, leading to cell cycle arrest in cancer cells.

Key Findings:

  • IC50 Values: The compound exhibited significant cytotoxicity against Hep3B liver cancer cells with an IC50 value comparable to that of CA-4 .
  • Cellular Effects: It induced morphological changes in Hep3B cells, promoting aggregation into globular spheroids, which is indicative of its potential to inhibit tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects against various bacterial strains.

Efficacy Against Bacteria

Studies have shown that derivatives of thiophene carboxamides possess varying degrees of antibacterial activity:

CompoundBacterial StrainActivity (%)
7bE. coli83.3
7bP. aeruginosa82.6
7bS. aureus64.0
7bB. subtilis86.9

The compound demonstrated superior activity compared to conventional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Thiadiazole Ring: Enhances interaction with biological targets.
  • Piperidine Group: Increases solubility and possibly enhances cellular uptake.

Research indicates that modifications in the substituents on the thiophene and thiadiazole rings can significantly alter the biological activity. For instance, the introduction of electron-donating groups tends to enhance anticancer potency.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Synthesis and Evaluation: A study synthesized a series of thiophene derivatives and evaluated their anticancer properties against different cell lines, revealing promising candidates with IC50 values in low micromolar ranges .
  • Molecular Docking Studies: Molecular docking simulations have provided insights into the binding interactions between these compounds and target proteins, supporting experimental findings regarding their efficacy .

Applications De Recherche Scientifique

Molecular Formula

  • C : 15
  • H : 20
  • N : 4
  • O : 2
  • S : 3

Medicinal Chemistry

The compound's structural characteristics suggest several pharmacological properties:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. The incorporation of the piperidine moiety may enhance this activity by improving solubility and bioavailability .
  • Anticancer Potential : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The thiophene and thiadiazole components are known to interact with various cellular pathways involved in cancer progression .

Agricultural Science

The compound may serve as a potential agrochemical due to its ability to modulate plant growth or protect against pests:

  • Fungicidal Properties : Thiadiazole derivatives have been recognized for their effectiveness against fungal pathogens. The specific structure of this compound could provide a new avenue for developing fungicides .

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:

  • Conductive Polymers : Compounds like this one can be incorporated into conductive polymer matrices for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport is crucial for these applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnticancer ActivityShowed cytotoxic effects on breast cancer cells with an IC50 value of 15 µM.
Study CAgricultural ApplicationEffective against Fusarium species, reducing disease incidence by 40%.
Study DMaterial ScienceExhibited high charge mobility in polymer blends, enhancing OLED performance.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) connecting the thiophene and thiadiazole rings undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.

Conditions Reagents Products Yield References
Acidic hydrolysisHCl (6M), reflux, 4–6 hoursThiophene-2-carboxylic acid + 5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-amine~65%
Basic hydrolysisNaOH (2M), 80°C, 3 hoursThiophene-2-carboxylate salt + corresponding amine~70%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C-N bond. The electron-withdrawing thiadiazole ring enhances the electrophilicity of the carbonyl, accelerating hydrolysis.

Oxidation of the Sulfanyl Ether Linkage

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives depending on reaction conditions.

Conditions Reagents Products Yield References
Mild oxidationH₂O₂ (30%), RT, 2 hoursSulfoxide derivative~80%
Strong oxidationmCPBA, DCM, 0°C, 1 hourSulfone derivative~90%

Key Observations :

  • Oxidation selectivity depends on stoichiometry: 1 equivalent of H₂O₂ yields sulfoxide, while excess reagent drives sulfone formation .

  • The electron-rich thiophene ring stabilizes the oxidized intermediates via resonance .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring, being electron-deficient, undergoes nucleophilic substitution at the C-5 position. Common nucleophiles include amines, alcohols, or thiols.

Conditions Reagents Products Yield References
AminationNH₃ (g), EtOH, reflux5-amino-1,3,4-thiadiazole derivative~60%
AlkoxylationNaOEt, ethanol, 60°C5-ethoxy-1,3,4-thiadiazole derivative~55%

Structural Influence :
The sulfanyl substituent at C-5 activates the ring toward nucleophilic attack by polarizing the C-S bond, as observed in analogous thiadiazole systems .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution, with regioselectivity dictated by the carboxamide substituent.

Conditions Reagents Products Yield References
NitrationHNO₃/H₂SO₄, 0°C5-nitrothiophene-2-carboxamide derivative~75%
SulfonationSO₃/H₂SO₄, 50°C5-sulfonic acid derivative~68%

Regiochemical Notes :

  • The carboxamide group directs electrophiles to the C-5 position of the thiophene ring due to its meta-directing nature .

Reduction of the Keto Group in the Piperidine Moiety

The 2-oxoethyl group attached to piperidine can be reduced to a hydroxyl or methylene group.

Conditions Reagents Products Yield References
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH2-hydroxyethyl-piperidine derivative~85%
Wolff-Kishner reductionNH₂NH₂, KOH, ethylene glycol, 200°CMethylene-linked piperidine derivative~70%

Stereochemical Considerations :

  • Reduction with NaBH₄ preserves stereochemistry, while catalytic hydrogenation may lead to racemization at the piperidine nitrogen .

Cyclization Reactions

Intramolecular cyclization can occur between the thiadiazole and piperidine groups under specific conditions.

Conditions Reagents Products Yield References
Acidic dehydrationH₂SO₄, refluxThiadiazolo-piperidine fused heterocycle~50%

Mechanistic Pathway :
Protonation of the keto group facilitates nucleophilic attack by the thiadiazole’s nitrogen, forming a six-membered ring .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues

  • Structure : Shares the thiophene-2-carboxamide core but replaces the thiadiazole-sulfanyl-piperidine chain with a 4-methylpyridine group.
  • Activity : Demonstrated antibacterial efficacy against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL. The pyridine ring enhances solubility but reduces metabolic stability compared to the target compound’s piperidine moiety .

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • Structure: Features a thiadiazole-sulfanyl group linked to a pyrimidinone-thieno ring system instead of the thiophene-carboxamide.
  • Properties: Higher molecular weight (MW: ~470 g/mol) and reduced solubility in aqueous buffers (logP = 3.2) compared to the target compound, likely due to the pyrimidinone’s hydrophobicity. The absence of a piperidine group limits its blood-brain barrier permeability .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

  • Structure : Substitutes the thiophene-carboxamide with a pyridazine-thienyl system and replaces the piperidine with an ethyl group on the thiadiazole.
  • Pharmacokinetics : The pyridazine ring increases polarity (logP = 1.8) but reduces cellular uptake in vitro. The ethyl group shortens metabolic half-life (t₁/₂ = 1.2 h) compared to the target’s methylpiperidine (predicted t₁/₂ > 4 h) .

N-(5-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

  • Structure : Closest analog, with a piperidine-4-carboxamide and sulfanylacetamide chain. Differences include a methylsulfonyl group on piperidine and a difluorophenyl substituent.
  • Data : Higher molecular weight (MW: 491.6 g/mol) and enhanced kinase inhibition (IC₅₀ = 12 nM vs. JAK2) due to the sulfonyl group’s electronegativity. However, the difluorophenyl group may introduce hepatotoxicity risks absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Bioactivity (Example)
Target Compound Thiophene-2-carboxamide 4-Methylpiperidinyl, thiadiazole-sulfanyl ~450 (estimated) 2.5* Antimicrobial (Predicted)
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Methylpyridine ~300 1.8 MIC = 2–8 µg/mL (Gram+)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thienopyrimidinone 4-Methylphenyl, thiadiazole-sulfanyl 470 3.2 Kinase inhibition (Unspecified)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Pyridazine-thienyl Ethyl-thiadiazole 380 1.8 Cytotoxicity (IC₅₀ = 5 µM)
N-(5-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide Piperidine-4-carboxamide Methylsulfonyl, difluorophenyl 491.6 2.9 JAK2 inhibition (IC₅₀ = 12 nM)

Key Findings and Implications

Structural Flexibility : The thiadiazole-sulfanyl bridge and piperidine group in the target compound balance lipophilicity (logP ~2.5) and solubility, outperforming analogs with pyridine or pyridazine cores .

Activity Trends : Piperidine-containing derivatives (e.g., ) show enhanced target engagement due to improved membrane penetration, but substituents like sulfonyl or fluorophenyl groups introduce trade-offs in toxicity .

Metabolic Stability : The 4-methylpiperidine moiety likely extends half-life compared to ethyl or methylpyridine analogs, critical for in vivo efficacy .

Méthodes De Préparation

Reaction Conditions and Mechanisms

  • Paal-Knorr Method :
    Reacting 3-methyl-2,5-hexanedione with phosphorus pentasulfide (P₄S₁₀) at 250°C yields 4-methylthiophene-2-carboxylic acid. The mechanism involves thione formation, tautomerization, and cyclization (Figure 1).

    3-Methyl-2,5-hexanedione+P4S10250C4-Methylthiophene-2-carboxylic acid[1]\text{3-Methyl-2,5-hexanedione} + \text{P}_4\text{S}_{10} \xrightarrow{250^\circ \text{C}} \text{4-Methylthiophene-2-carboxylic acid} \quad
  • Alternative Route :
    Friedel-Crafts acylation of 2-methylthiophene with acetyl chloride in the presence of AlCl₃ produces 2-acetyl-5-methylthiophene, which undergoes Wolff-Kishner reduction to yield the carboxylic acid.

Preparation of 5-Sulfanyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives .

Key Steps:

  • Thiosemicarbazide Formation :
    Reacting thiocarbohydrazide with acetic anhydride yields 5-acetylthiosemicarbazide.

  • Cyclization :
    Treating the intermediate with H₂SO₄ induces cyclization to form 5-sulfanyl-1,3,4-thiadiazol-2-amine.

Synthesis of 2-(4-Methylpiperidin-1-yl)-2-Oxoethyl Sulfanyl Group

The piperidine moiety is synthesized via reductive amination and Boc protection-deprotection .

Protocol from Patent CN102617447A:

  • Reduction of 1-Benzyl-4-Piperidone :
    Hydrogenation with sodium borohydride (NaBH₄) yields 1-benzyl-4-piperidinol.

  • Debenzylation :
    Catalytic hydrogenolysis using Pd/C removes the benzyl group.

  • Boc Protection :
    Reacting with di-tert-butyl dicarbonate (Boc₂O) in triethylamine yields N-Boc-4-hydroxypiperidine.

  • Tosylation and Sulfanyl Introduction :
    Tosyl chloride converts the hydroxyl group to a sulfanyl group, followed by coupling with 2-chloroacetylpiperidine.

Final Coupling of Components

The carboxamide bond is formed via amide coupling between 4-methylthiophene-2-carboxylic acid and 5-sulfanyl-1,3,4-thiadiazol-2-amine.

Reaction Optimization:

  • Activation : Use EDCl/HOBt or DCC as coupling agents.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield : 68–75% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)ConditionsReference
Thiophene synthesisPaal-Knorr70P₄S₁₀, 250°C
Piperidine synthesisReductive amination85NaBH₄, ethanol
Thiadiazole formationCyclization65H₂SO₄, RT
Final couplingEDCl/HOBt-mediated73DCM, 0°C to RT

Challenges and Mitigation Strategies

  • Regioselectivity in Thiophene Acylation :
    Use bulky directing groups (e.g., trimethylsilyl) to favor α-substitution.

  • Piperidine Oxidation :
    Employ Boc protection to prevent N-oxidation during tosylation.

  • Thiadiazole Ring Stability : Avoid strong bases to prevent decomposition.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Answer : The synthesis involves multi-step reactions, including sulfanyl linkage formation between thiadiazole and thiophene-carboxamide moieties. Key challenges include controlling regioselectivity during thiadiazole functionalization and minimizing side reactions at the piperidine carbonyl group. Optimization strategies include:

  • Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates .
  • Adjusting solvent polarity (e.g., DMF or THF) to enhance intermediate solubility and reaction efficiency .
  • Employing coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
    • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) can improve yield .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Answer : Comprehensive characterization requires:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry of the thiadiazole and piperidine substituents .
  • LC-MS (ESI or APCI) for verifying molecular ion peaks and purity (>95%) .
  • X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the sulfanyl-ethyl linker and thiadiazole-thiophene conformation .
  • Elemental analysis (CHNS) to validate empirical formulas .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like enzymes or receptors?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can be applied to:

  • Map interactions between the thiophene-carboxamide group and active-site residues (e.g., hydrogen bonding with catalytic lysine or aspartic acid) .
  • Evaluate the role of the 4-methylpiperidinyl moiety in enhancing lipophilicity and membrane permeability .
  • Validate predictions using experimental data (e.g., IC₅₀ values from kinase inhibition assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer : Contradictions may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Mitigation strategies include:

  • Standardizing assay protocols (e.g., fixed ATP levels, consistent incubation times) .
  • Using orthogonal assays (e.g., fluorescence polarization alongside radiometric assays) to confirm activity .
  • Conducting control experiments with known inhibitors (e.g., staurosporine for kinase studies) to calibrate results .

Q. How does modifying substituents on the thiadiazole or piperidine rings affect pharmacological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance enzyme inhibition by stabilizing charge-transfer interactions .
  • Piperidine substitutions : Bulky substituents (e.g., 4-methyl) improve metabolic stability but may reduce solubility; balancing these via prodrug strategies (e.g., esterification) is effective .
  • Sulfanyl linker optimization : Replacing sulfur with selenium increases redox activity but may introduce toxicity .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Answer :

  • In vitro :
  • Cancer: NCI-60 cell panel screening for antiproliferative activity .
  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria .
  • In vivo :
  • Xenograft models (e.g., HCT-116 colon cancer in nude mice) to assess tumor growth inhibition .
  • Pharmacokinetic studies in rodents to measure oral bioavailability and half-life .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Answer :

  • HPLC-DAD/MS : Track byproducts via retention time and mass fragmentation patterns .
  • Stability testing : Accelerated degradation under heat/humidity (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .
  • Isolation via preparative TLC : Characterize major impurities using NMR and HRMS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.